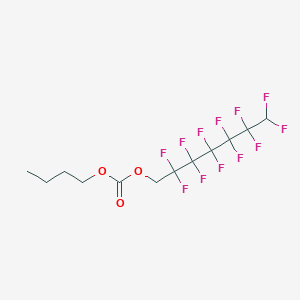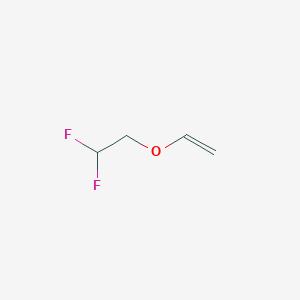
potassium;propan-2-olate;tantalum(5+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of potassium;propan-2-olate;tantalum(5+) typically involves the reaction of tantalum pentachloride with potassium isopropoxide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene to facilitate the formation of the desired product. The general reaction can be represented as follows:
TaCl5+5KOC3H7→Ta(OC3H7)5+5KCl
The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the tantalum compound. The product is then purified by recrystallization or distillation to obtain a pure sample of potassium;propan-2-olate;tantalum(5+).
Industrial Production Methods
Industrial production of potassium;propan-2-olate;tantalum(5+) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;propan-2-olate;tantalum(5+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tantalum compounds.
Reduction: It can be reduced to lower oxidation state tantalum compounds.
Substitution: The isopropoxide ligands can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of coordinating solvents like THF or toluene.
Major Products Formed
Oxidation: Higher oxidation state tantalum oxides or alkoxides.
Reduction: Lower oxidation state tantalum compounds.
Substitution: New tantalum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Potassium;propan-2-olate;tantalum(5+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is used in the synthesis of tantalum-containing materials with unique properties, such as high-temperature stability and corrosion resistance.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-oxygen bonds.
Biomedical Research: The compound is explored for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Wirkmechanismus
The mechanism of action of potassium;propan-2-olate;tantalum(5+) involves the coordination of the tantalum center with various ligands. The isopropoxide ligands can undergo ligand exchange reactions, allowing the compound to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalysis, the compound may facilitate the formation of reactive intermediates that drive the reaction forward.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium ethoxide: Similar in structure but with ethoxide ligands instead of isopropoxide.
Tantalum pentachloride: A precursor to potassium;propan-2-olate;tantalum(5+), used in similar applications.
Potassium tert-butoxide: Another alkoxide compound with different steric and electronic properties.
Uniqueness
Potassium;propan-2-olate;tantalum(5+) is unique due to the combination of tantalum’s high oxidation state and the isopropoxide ligands. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
21864-26-6 |
|---|---|
Molekularformel |
C18H42KO6Ta |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
potassium;propan-2-olate;tantalum(5+) |
InChI |
InChI=1S/6C3H7O.K.Ta/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;+1;+5 |
InChI-Schlüssel |
DGYDIVXTNROXOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[K+].[Ta+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B12088388.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
![7H-Pyrrolo[2,3-d]pyrimidin-2-ylmethanamine hydrochloride](/img/structure/B12088395.png)


![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)

![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)


